

# Application Notes and Protocols: Wear Resistance Properties of Tin-Nickel Alloy Coatings

Author: BenchChem Technical Support Team. Date: December 2025

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Tin-nickel alloy coatings, typically composed of approximately 65% tin and 35% nickel, are functional finishes known for their excellent corrosion resistance, lubricity, and notable wear resistance.[1] This intermetallic compound, which corresponds to a 1:1 atomic ratio of tin and nickel, possesses a unique combination of properties that make it a suitable alternative to other coatings like chromium and nickel in various applications.[1][2] These notes provide detailed protocols for the electrodeposition of tin-nickel alloy coatings and the evaluation of their wear resistance properties, along with a summary of key performance data.

## **Key Wear Resistance Properties**

Tin-nickel alloy coatings exhibit favorable tribological properties, including high hardness and a moderate coefficient of friction, which contribute to their good wear resistance.

### **Hardness**

The hardness of electrodeposited tin-nickel coatings is a key indicator of their ability to resist scratching and plastic deformation. The typical hardness of these coatings is significantly higher than that of either pure tin or pure nickel.



### **Coefficient of Friction**

The coefficient of friction is a critical parameter in applications involving sliding contact. A lower coefficient of friction generally indicates better lubricity and a lower tendency for wear and seizure.

### **Wear Rate**

The wear rate quantifies the amount of material lost due to mechanical action over a given period or sliding distance. It is a direct measure of the coating's durability under specific wear conditions.

# Data Presentation: Quantitative Wear Resistance Properties

The following tables summarize the key quantitative data related to the wear resistance properties of tin-nickel alloy coatings.

| Property                           | Typical Value      | Test<br>Standard/Method                   | Notes  |
|------------------------------------|--------------------|---|--|
| Hardness                           | 750 ± 100 HV       | Vickers Hardness Test                     | As-deposited. Hardness can be influenced by deposition parameters and post-treatment.    |
| Coefficient of Friction<br>(μ)     | 0.70 - 0.76        | Pin-on-Disk<br>Tribometer                 | Against steel counterpart. Varies with contact pressure, sliding speed, and environment. |
| Wear Resistance<br>(Taber Abraser) | ~30 mg weight loss | Taber Abraser (CS17<br>wheel, 10,000 rev) | Provides a measure of abrasive wear resistance.  |



# **Experimental Protocols**

# Protocol for Electrodeposition of Tin-Nickel Alloy Coatings (Based on Fluoride Bath Chemistry)

This protocol outlines the steps for preparing a substrate and electrodepositing a tin-nickel alloy coating with a composition of approximately 65% tin and 35% nickel, in accordance with practices similar to those outlined in ASTM B605.[2][3][4]

### 4.1.1. Materials and Equipment

- Substrate: Steel, copper, or copper alloy coupons
- Anodes: Nickel anodes
- Plating Tank: Polypropylene or other suitable non-reactive material
- Power Supply: DC rectifier capable of providing constant current
- Heater and Temperature Controller: To maintain bath temperature
- Agitation System: Mechanical stirrer or air agitation
- Chemicals for Plating Bath:
  - Stannous Chloride (SnCl<sub>2</sub>)
  - Nickel Chloride (NiCl<sub>2</sub>·6H<sub>2</sub>O)
  - Ammonium Bifluoride (NH4HF2) or Sodium Fluoride (NaF)
  - Ammonium Hydroxide (NH<sub>4</sub>OH) for pH adjustment
- Cleaning and Activation Solutions:
  - Alkaline cleaner
  - Acid dip (e.g., 10% HCl)



### Deionized water

### 4.1.2. Electrolyte Bath Composition and Operating Conditions

| Parameter  | Recommended Value     |
|--|-----------------------|
| Stannous Chloride (SnCl <sub>2</sub> )                 | 50 g/L                |
| Nickel Chloride (NiCl <sub>2</sub> ·6H <sub>2</sub> O) | 300 g/L               |
| Sodium Fluoride (NaF)                                  | 28 g/L                |
| Ammonium Bifluoride (NH <sub>4</sub> HF <sub>2</sub> ) | 35 g/L                |
| Operating Temperature                                  | 65 - 70 °C            |
| pH   | 4.0 - 5.0             |
| Cathode Current Density                                | 2.0 A/dm <sup>2</sup> |
| Agitation  | Moderate              |

### 4.1.3. Step-by-Step Procedure

- Substrate Preparation: a. Thoroughly clean the substrate using an alkaline cleaner to remove any organic contaminants. b. Rinse the substrate with deionized water. c. Activate the surface by dipping it in a 10% hydrochloric acid solution for 30-60 seconds. d. Rinse thoroughly with deionized water.
- Plating Process: a. Prepare the plating bath according to the composition table above. Ensure all salts are completely dissolved. b. Heat the bath to the desired operating temperature (65-70 °C) and adjust the pH to 4.0-5.0 using ammonium hydroxide. c. Immerse the cleaned and activated substrate into the plating bath. d. Connect the substrate to the negative terminal (cathode) and the nickel anodes to the positive terminal (anode) of the DC power supply. e. Apply the recommended current density (2.0 A/dm²) and plate for the desired duration to achieve the target coating thickness. f. Continuously monitor and maintain the bath temperature and pH throughout the plating process.
- Post-Plating Treatment: a. After plating, switch off the power supply and carefully remove the coated substrate from the bath. b. Rinse the substrate thoroughly with deionized water. c.



Dry the coated substrate using a clean, dry air stream.

# Protocol for Pin-on-Disk Wear Testing (Based on ASTM G99)

This protocol describes the procedure for evaluating the sliding wear resistance and coefficient of friction of tin-nickel alloy coatings using a pin-on-disk tribometer, following the principles of ASTM G99.[5][6][7]

### 4.2.1. Materials and Equipment

- Coated Specimen: Tin-nickel coated flat disk
- Counterpart (Pin): Hardened steel ball (e.g., AISI 52100) or ceramic ball (e.g., Al₂O₃), typically with a 6 mm diameter.
- Pin-on-Disk Tribometer: Equipped with a load cell to measure normal and frictional forces.
- Microscope or Profilometer: For measuring the wear track dimensions.
- Cleaning Solvents: Acetone, isopropanol.

### 4.2.2. Test Parameters

| Parameter            | Recommended Value                |
|----------------------|----------------------------------|
| Normal Load          | 10 N                             |
| Sliding Speed        | 0.1 m/s                          |
| Sliding Distance     | 1000 m                           |
| Environment          | Ambient air (23 °C, ~50% RH)     |
| Counterpart Material | Hardened Steel Ball (AISI 52100) |

#### 4.2.3. Step-by-Step Procedure

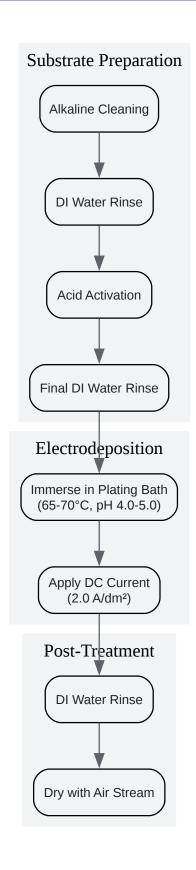


- Specimen Preparation: a. Clean the tin-nickel coated disk and the counterpart ball with acetone and then isopropanol in an ultrasonic bath for 10 minutes each. b. Allow the specimens to air dry completely. c. Measure the initial surface roughness of the coated disk.
- Test Setup: a. Securely mount the coated disk onto the rotating stage of the tribometer. b. Fix the counterpart ball into the stationary pin holder. c. Set the desired wear track radius.
- Wear Test Execution: a. Bring the pin into contact with the disk surface. b. Apply the specified normal load (10 N). c. Start the rotation of the disk at the set sliding speed (0.1 m/s). d. Continuously record the frictional force and normal load throughout the test. e. Continue the test until the desired sliding distance (1000 m) is reached.
- Post-Test Analysis: a. After the test, remove the disk and the pin. b. Clean the wear track on
  the disk and the wear scar on the pin with a soft cloth to remove any loose debris. c.
  Measure the width and depth of the wear track on the disk using a microscope or
  profilometer at multiple locations to obtain an average. d. Calculate the wear volume and the
  specific wear rate. e. Calculate the average coefficient of friction from the recorded frictional
  and normal force data.

### **Visualizations**

**Experimental Workflow: Electrodeposition of Tin-Nickel Alloy Coating** 



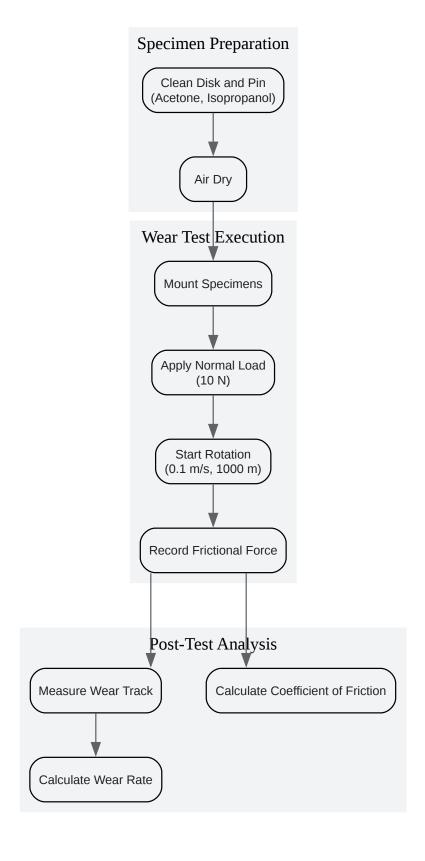


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Caption: Workflow for the electrodeposition of tin-nickel alloy coatings.



# **Experimental Workflow: Pin-on-Disk Wear Testing**

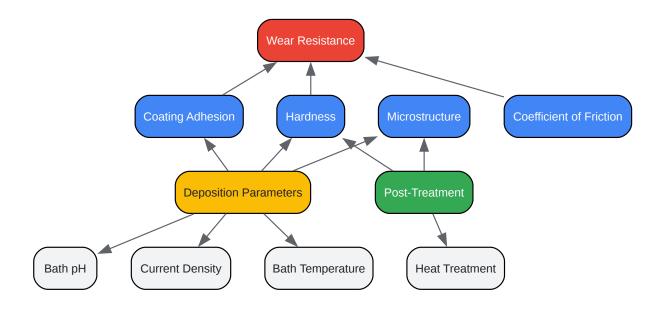


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Caption: Workflow for pin-on-disk wear testing of coatings.

# Logical Relationship: Factors Influencing Wear Resistance of Tin-Nickel Coatings



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Caption: Key factors influencing the wear resistance of tin-nickel coatings.

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- To cite this document: BenchChem. [Application Notes and Protocols: Wear Resistance Properties of Tin-Nickel Alloy Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14718777#wear-resistance-properties-of-tin-nickel-alloy-coatings]

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